4-Hydroxypentanoate

Pharmacology Receptor Binding GHB receptor

Researchers requiring GHB receptor pharmacology without GABA(B) cross-talk often mis-specify GHB, confounding results. 4-Hydroxypentanoate (GHV) solves this with 2-fold lower GHB receptor affinity and >20-fold selectivity over GABA(B) receptors. For polymer scientists, specifying P(3HB-co-3HV-co-4HV) terpolymers reduces crystallinity from 58-66% to 40-46%, enabling melt processing. - Enantiopure (R)-form accessible via validated continuous-flow chemoenzymatic cascade, avoiding racemic resolution. - Purity: ≥95% (sodium salt); CAS 56279-37-9; MF: C₅H₉NaO₃; MW: 140.11. - Ships ambient; long-term storage at 2-8°C.

Molecular Formula C5H9O3-
Molecular Weight 117.12 g/mol
Cat. No. B1260314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypentanoate
Synonyms4-hydroxyvalerate
4-hydroxyvaleric acid
4-Me-GHB
gamma-methyl-gamma-hydroxybutyric acid
Molecular FormulaC5H9O3-
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])O
InChIInChI=1S/C5H10O3/c1-4(6)2-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1
InChIKeyFMHKPLXYWVCLME-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypentanoate: Compound Class & Core Characteristics


4-Hydroxypentanoate (syn. γ-hydroxyvalerate, GHV, 4-methyl-GHB) is a 5-carbon, straight-chain hydroxy monocarboxylic acid belonging to the 4-hydroxyalkanoate family [1]. With a molecular formula of C₅H₁₀O₃ (free acid, MW 118.13 g/mol) and a chiral center at C4, it exists as a pair of enantiomers, the (R)-form being the primary product of metabolic reduction and certain chemoenzymatic syntheses [1][2]. The compound is encountered as a drug-of-abuse metabolite, a monomer for polyhydroxyalkanoate (PHA) biopolymers, and a chiral building block, necessitating specification of salt form, enantiomeric purity, and end-use application during procurement [3].

Why 4-Hydroxypentanoate Substitution Fails


4-Hydroxypentanoate is frequently mis-specified as a direct substitute for 4-hydroxybutyrate (GHB) in pharmacological studies or for 3-hydroxyvalerate (3HV) in biopolymer synthesis. However, the additional methyl group at C4 fundamentally alters receptor binding, metabolic fate, and polymer crystallinity. Even within the 4-hydroxyalkanoate sub-class, the pentanoate (C5) backbone produces markedly different pharmacological potency, toxicity, and thermal behavior compared to the butanoate (C4) or hexanoate (C6) analogs [1][2]. Regioisomeric substitution (e.g., 3-hydroxyvalerate) similarly yields polymers with higher crystallinity and slower crystallization kinetics, making class-level interchange impossible without compromising target material properties [2].

4-Hydroxypentanoate Comparative Evidence


GHB Receptor Affinity vs. GHB

In radioligand binding assays using [³H]NCS-382, a selective GHB receptor ligand, 4-hydroxypentanoate (GHV) completely displaced the radioligand but with approximately 2-fold lower affinity than 4-hydroxybutyrate (GHB) [1]. At a concentration 20-fold higher than that required for GHB receptor displacement, GHV did not markedly displace [³H]GABA from GABA(B) receptors, indicating a distinct selectivity profile versus GHB [1].

Pharmacology Receptor Binding GHB receptor NCS-382

Lethality vs. Behavioral Efficacy

In rats, a dose of 5600 mg/kg GHV produced 50% lethality, yet this same dose evoked less-than-maximal catalepsy and ataxia [1]. In contrast, GHB induces maximal behavioral effects at doses well below its lethal threshold, indicating that GHV possesses a narrower safety margin [1].

Toxicology In Vivo LD50 Sedation Ataxia

Crystallinity of 4HV-Containing PHA

Terpolymers incorporating 4-hydroxyvalerate (4HV), P(3HB-co-3HV-co-4HV), exhibit a crystallinity degree of 40–46 %, compared with 58–66 % for the 4HV-free P(3HB-co-3HV) copolymer [1]. This ~30 % reduction in crystalline fraction directly translates into lower brittleness and improved melt processability [1].

Polymer Chemistry PHAs Crystallinity Thermal Properties Bioplastics

Spherulite Growth Rate Enhancement

During isothermal melt crystallization, the maximum spherulite growth rate (Gmax) for P(3HB-co-3HV-co-4HV) terpolymers reached 1.6–2.0 µm/min, compared with 0.52 µm/min for the P(3HB-co-3HV) copolymer [1]. This 3- to 4-fold acceleration in crystallization speed has direct consequences for cycle time in injection molding and fiber spinning operations [1].

Crystallization Kinetics Spherulite Growth PHA Processing Melt Crystallization

Enantioselective Chemoenzymatic Access to (R)-4-Hydroxypentanoic Acid

A heterogeneous chemoenzymatic cascade couples a gold catalyst with an (R)-selective ketoreductase from Lactobacillus kefir to produce (R)-4-hydroxypentanoic acid in continuous flow. The process is described as possessing 'exquisite enantioselectivity' [1]; a separate study using bakers' yeast oxidoreductases similarly demonstrated enantioselective reduction of 4-oxopentanoate to (S)-4-hydroxypentanoate [2].

Chemoenzymatic Synthesis Enantioselectivity Flow Chemistry Ketoreductase

CoA Trapping and Metabolic Pathway Divergence

In perfused rat livers, 4-hydroxypentanoate is metabolized via three parallel β-oxidation pathways to propionyl-CoA and acetyl-CoA, accompanied by substantial CoA trapping in 4-hydroxypentanoyl-CoA and the novel intermediate 4-phosphopentanoyl-CoA [1]. Ethanol co-administration increased 4-phosphopentanoyl-CoA concentration 6-fold [1]. This CoA sequestration mechanism is not observed with 4-hydroxybutyrate, which enters the TCA cycle primarily via succinate [2].

Metabolism β-Oxidation CoA Trapping Liver Perfusion Toxicity Mechanism

4-Hydroxypentanoate Application Scenarios


GHB Receptor Pharmacology Studies

The 2-fold lower affinity at the GHB receptor and >20-fold selectivity over GABA(B) receptors make 4-hydroxypentanoate the preferred probe for experiments seeking to differentiate GHB receptor-mediated effects from GABA(B)-mediated effects, a resolution not achievable with GHB itself [1]. Dosing must account for the 5600 mg/kg LD₅₀ in rodents and the dissociation between lethality and behavioral efficacy [1].

Flexible PHA Production from 4HV Terpolymers

Specifying P(3HB-co-3HV-co-4HV) terpolymers enables a crystallinity reduction from 58–66 % to 40–46 %, directly addressing the brittleness limitation of 3HV-only PHAs and facilitating melt processing into films, fibers, and injection-molded articles [2]. The 3- to 4-fold acceleration in spherulite growth supports shorter cycle times in automated manufacturing [2].

CoA Sequestration and Ethanol Interaction Models

The unique CoA trapping cascade, including 6-fold ethanol-stimulated accumulation of 4-phosphopentanoyl-CoA, positions 4-hydroxypentanoate as a model substrate for studying drug-ethanol metabolic interactions and CoA depletion toxicity, a paradigm that cannot be replicated with 4-hydroxybutyrate [3].

Continuous-Flow Synthesis of Chiral γ-Hydroxy Acids

The validated chemoenzymatic cascade using immobilized gold and (R)-selective ketoreductase from Lactobacillus kefir provides a single-enantiomer (R)-4-hydroxypentanoic acid output in continuous flow, offering a scalable, metal-enzyme hybrid route that avoids the racemic resolutions required by traditional chemical synthesis [4].

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